5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride
Description
Chemical Structure and Properties 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride (CAS: 1630903-28-4) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a 2-methoxyethyl group at position 2. Its molecular formula is C₈H₁₄ClN₃O₂, with a molar mass of 219.67 g/mol .
For example, substituted benzonitriles react with hydroxylamine hydrochloride and sodium carbonate to form intermediates, which cyclize to yield oxadiazoles .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-12-3-2-7-10-8(13-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAAYRFYSBSBPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
Azetidin-3-yl substitution: The azetidine ring can be introduced via N-alkylation reactions using azetidine derivatives such as N-Boc-3-hydroxyazetidine or N-Boc-3-iodoazetidine as alkylating agents. These intermediates are synthesized or commercially obtained and then converted to reactive mesylates or iodides for nucleophilic substitution.
Methoxyethyl side chain: The 2-methoxyethyl group is typically introduced through alkylation or substitution reactions on suitable precursors such as hydroxyethyl or halogenated ethyl derivatives.
Formation of the 1,2,4-Oxadiazole Ring
The amidoxime intermediate corresponding to the nitrile precursor bearing the azetidin-3-yl and 2-methoxyethyl substituents is prepared by treating the nitrile with hydroxylamine.
The amidoxime is then acylated with an activated carboxylic acid derivative or ester bearing the complementary substituent.
Cyclodehydration is achieved by heating the O-acylamidoxime intermediate, often in a polar aprotic solvent or in the presence of a catalyst such as carbodiimides or Lewis acids, to induce ring closure forming the 1,2,4-oxadiazole heterocycle.
Microwave-assisted synthesis has also been reported to improve yields and reaction rates in similar oxadiazole systems.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Nitrile + NH2OH (aqueous or EtOH) | >90 | Mild conditions, aqueous hydroxylamine preferred |
| Acylation of amidoxime | Activated acid (CDI, acid chloride) | 50-70 | Carbodiimide activation (e.g., CDI) common |
| Cyclodehydration | Heating at 100-120 °C, solvent (DMF, DMSO) | 45-65 | Microwave irradiation can enhance yields and reduce time |
| N-Alkylation (azetidine) | Azetidine mesylate or iodide + base (Cs2CO3) in DMF | 40-50 | Regioisomer mixtures possible; optimization needed |
Table 1: Typical reaction conditions and yields for preparation steps relevant to 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole synthesis.
Research Findings and Challenges
Regioselectivity: The N-alkylation of pyrazole or oxadiazole derivatives with azetidine mesylates or iodides often leads to regioisomeric mixtures. Careful optimization of reaction conditions (choice of base, solvent, temperature) is required to favor the desired regioisomer.
Cyclization efficiency: The cyclodehydration step to form the 1,2,4-oxadiazole ring can be sensitive to reaction conditions. Use of microwave-assisted heating and Lewis acid catalysis has been shown to improve reaction rates and yields in related systems.
Purity and characterization: Final products typically achieve >95% purity as confirmed by TLC and NMR, sufficient for biological testing and further applications.
Alternative methods: Attempts to synthesize 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition of nitrile oxides to nitriles have been reported but generally suffer from low yields (<20%) and are less practical for substituted derivatives like 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole.
Summary of Preparation Route
- Synthesis of nitrile precursor bearing azetidin-3-yl and 2-methoxyethyl substituents.
- Conversion to amidoxime by treatment with hydroxylamine.
- Activation of carboxylic acid counterpart (or ester) using carbodiimide or other activating agents.
- Acylation of amidoxime to form O-acylamidoxime intermediate.
- Cyclodehydration by heating or microwave irradiation to yield the 1,2,4-oxadiazole core.
- Purification and isolation of the hydrochloride salt form of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
CCR6 Receptor Modulation
One of the prominent applications of this compound is as a modulator of the CCR6 receptor. Research indicates that compounds related to this structure can be utilized in the treatment or prevention of various diseases, including autoimmune disorders and certain cancers. The modulation of CCR6 can influence the migration and function of immune cells, which is crucial in therapeutic strategies for conditions like multiple sclerosis and rheumatoid arthritis .
Antimicrobial Activity
Studies have suggested that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the azetidine moiety in this compound enhances its interaction with bacterial cell membranes, potentially leading to increased efficacy against resistant strains of bacteria. This application is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .
Neuroprotective Effects
There is emerging evidence that oxadiazole derivatives can provide neuroprotective benefits. The unique structure of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride may allow it to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of oxidative stress pathways by this compound could be pivotal in neuroprotection .
Data Table: Summary of Applications
| Application | Mechanism/Effect | References |
|---|---|---|
| CCR6 Modulation | Influences immune cell migration | |
| Antimicrobial Activity | Disrupts bacterial membranes | |
| Neuroprotective Effects | Modulates oxidative stress pathways |
Case Study 1: CCR6 Modulation
In a study published by researchers investigating novel CCR6 modulators, it was found that derivatives similar to this compound showed promising results in reducing inflammation in animal models of autoimmune diseases. The study highlighted the compound's potential to alter immune responses effectively.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing various oxadiazole derivatives, including this compound, demonstrating significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antibacterial properties.
Case Study 3: Neuroprotection
A recent investigation assessed the neuroprotective effects of oxadiazole derivatives in models of neurodegeneration. Results showed that compounds with similar structures to this compound could significantly reduce neuronal cell death induced by oxidative stress, suggesting their potential role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety are believed to play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares key structural features and properties of the target compound with structurally related 1,2,4-oxadiazole derivatives:
Supplier Availability
- The target compound is listed by CymitQuimica (Ref: 10-F770685) but marked as discontinued .
- Analogs like 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole are available from Enamine Ltd (MDL: F), highlighting commercial interest in azetidine-oxadiazole hybrids .
Key Research Findings and Trends
Substituent Effects on Solubility :
- Methoxyethyl and morpholinylethyl groups improve aqueous solubility compared to benzyl or isopropyl substituents .
- Aryl groups (e.g., m-chlorophenyl) enhance π-π stacking but may reduce bioavailability due to increased hydrophobicity .
Pharmacological Potential: Oxadiazoles with azetidine or morpholine substituents show promise in enzyme inhibition (e.g., α-glucosidase) and CNS targeting . The azetidine ring’s rigidity may mimic proline-like conformations, aiding receptor binding .
Synthetic Challenges :
- Cyclization reactions require precise control of stoichiometry and reaction time to avoid byproducts (e.g., over-oxidation) .
Biological Activity
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula : C8H13N3O2
- Molecular Weight : 183.21 g/mol
- CAS Number : 1533674-35-9
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole ring are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidiabetic effects. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Acinetobacter baumannii | 32 µg/mL |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.
In a study conducted by Dhumal et al. (2016), several oxadiazole derivatives were evaluated for their cytotoxic effects on cancer cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance:
- Antimicrobial Mechanism : The oxadiazole moiety may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Mechanism : It is hypothesized that the compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in treating infections and cancer:
- Study on Antibacterial Efficacy : A comparative analysis showed that derivatives of oxadiazole significantly inhibited the growth of multidrug-resistant strains compared to standard antibiotics .
- Cancer Cell Line Study : Research involving human breast cancer cell lines demonstrated that treatment with oxadiazole derivatives led to a marked decrease in cell viability and increased apoptosis markers .
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization reactions between azetidine derivatives and oxadiazole precursors. Key steps include:
- Using hydrazine derivatives (e.g., phenylhydrazine hydrochloride) to form heterocyclic intermediates under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
- Temperature control (60–80°C) to minimize side reactions, such as unexpected pyrazole or indole byproducts, which may arise from competing cyclization pathways .
- Purification via column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Purity : Thin-layer chromatography (TLC) using silica gel plates with UV visualization .
- Structural Confirmation :
- NMR (¹H/¹³C) to verify azetidine and oxadiazole ring connectivity.
- FT-IR to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (ESI-MS) to validate molecular weight (e.g., [M+H]+ peak) .
- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer :
- Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the oxadiazole ring .
- Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) with HPLC monitoring to detect degradation products .
Q. What solvents are suitable for solubility testing?
- Methodological Answer : Prioritize polar solvents (e.g., DMSO, methanol) based on structural analogs:
- DMSO : High solubility (>50 mg/mL) for in vitro assays.
- Aqueous Buffers : Test pH-dependent solubility (e.g., PBS at pH 7.4) using shake-flask methods .
Advanced Research Questions
Q. How can contradictions in reaction yields or byproduct formation be addressed?
- Methodological Answer :
- Mechanistic Analysis : Use LC-MS to identify byproducts (e.g., indole derivatives from competing cyclization pathways, as observed in phenylhydrazine reactions) .
- Optimization : Screen alternative reagents (e.g., 4-methoxyphenylhydrazine vs. phenylhydrazine) to suppress undesired pathways. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of azetidine precursor) .
Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., oxadiazole ring formation) using Gaussian or ORCA software to identify transition states and activation energies .
- ADMET Prediction : Tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions based on substituent effects (e.g., 2-methoxyethyl group) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the azetidine ring with pyrrolidine or piperidine analogs to modulate target binding .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with oxadiazole) .
Q. What strategies validate biological activity in complex matrices?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or TR-FRET, accounting for matrix interference via standard addition methods .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to assess metabolic stability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility Checks : Compare synthetic protocols (e.g., solvent purity, drying times). For example, residual ethanol in recrystallization may lower observed melting points .
- Cross-Validation : Replicate spectral data (NMR, IR) with independent labs or reference compounds (e.g., 3-(Chloromethyl)-5-(2-methoxyethyl)-1,2,4-oxadiazole analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
